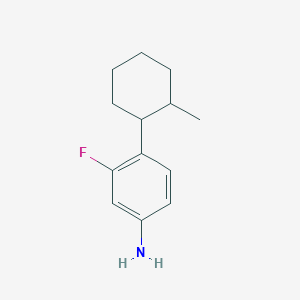

3-Fluoro-4-(2-methylcyclohexyl)aniline

Description

Significance of Aniline (B41778) Derivatives in Advanced Organic Synthesis and Materials Science

Aniline and its derivatives are foundational pillars in the world of organic chemistry. ingentaconnect.com Their structural versatility and inherent reactivity make them indispensable building blocks for a wide range of more complex molecules. cresset-group.com In the pharmaceutical industry, the aniline motif is present in a multitude of drug candidates, valued for its ability to interact with biological targets and influence physiological processes. cresset-group.commdpi.com However, the use of anilines is not without challenges, as they can be susceptible to metabolic instability, which can affect a drug's efficacy and safety profile. cresset-group.comumich.edu This has led medicinal chemists to explore aniline derivatives with various substitutions to fine-tune their pharmacological properties, enhancing aspects like bioavailability, solubility, and receptor selectivity. cresset-group.com

Beyond pharmaceuticals, aniline derivatives are crucial in the development of advanced materials. rsc.orgresearchgate.net Their ability to undergo polymerization has led to the creation of conducting polymers, such as polyaniline, which have applications in electronics and sensor technology. rsc.orgresearchgate.netscribd.com By modifying the aniline monomer with different substituents, researchers can manipulate the resulting polymer's electrical and physical properties to suit specific applications. rsc.orgresearchgate.netresearcher.life

The Strategic Role of Fluorine in Modifying Molecular Properties and Chemical Reactivity

The introduction of fluorine into organic molecules is a widely used strategy in modern drug design and materials science. numberanalytics.comman.ac.uk Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule. tandfonline.com This can impact the acidity or basicity (pKa) of nearby functional groups, which in turn can improve a compound's bioavailability by enhancing its ability to permeate cell membranes. tandfonline.comnih.gov

Positioning of 3-Fluoro-4-(2-methylcyclohexyl)aniline within Current Chemical Research Paradigms

While specific research on 3-Fluoro-4-(2-methylcyclohexyl)aniline is not extensively documented in publicly available literature, its structure allows for a well-founded postulation of its significance within current chemical research. The molecule is a thoughtful combination of a fluorinated aniline core and a non-aromatic, alkyl substituent, which aligns with modern principles of medicinal chemistry and materials science.

The 3-fluoro-aniline portion of the molecule brings together the advantages of both aniline chemistry and fluorination. The aniline group provides a versatile chemical handle for further synthetic modifications, while the strategically placed fluorine atom can be expected to confer enhanced metabolic stability and modulate the electronic properties of the aromatic ring, potentially leading to improved binding interactions with biological targets.

The 4-(2-methylcyclohexyl) substituent is particularly noteworthy. It introduces a bulky and three-dimensional aliphatic group to the aniline core. This moves away from the "flat" structures of many traditional aromatic compounds, a strategy that is increasingly employed in drug discovery to improve solubility, metabolic profiles, and target selectivity. The methyl group on the cyclohexane (B81311) ring also introduces a chiral center, which could allow for stereospecific interactions with enzymes or receptors, a key consideration in the development of highly selective drugs. This non-aromatic group also increases the lipophilicity of the molecule, which can influence its absorption and distribution in biological systems.

Given these structural features, 3-Fluoro-4-(2-methylcyclohexyl)aniline can be positioned as a promising scaffold for the development of new chemical entities. Its design suggests a focus on creating molecules with improved pharmacokinetic and pharmacodynamic properties, making it a molecule of interest for researchers in drug discovery and development.

Illustrative Data on Aniline and its Derivatives

To provide context for the properties of substituted anilines, the following tables present comparative data for aniline and related compounds. Note: Data for 3-Fluoro-4-(2-methylcyclohexyl)aniline is not available and is therefore not included.

Table 1: Physicochemical Properties of Selected Aniline Derivatives

| Compound | Formula | Molecular Weight ( g/mol ) | pKa |

|---|---|---|---|

| Aniline | C₆H₇N | 93.13 | 4.6 |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 4.65 |

| 4-Chloroaniline | C₆H₆ClN | 127.57 | 4.15 |

This table illustrates how different substituents on the aniline ring can influence the molecule's basicity (pKa).

Table 2: Applications of Substituted Anilines in Various Fields

| Field | Application | Example of Aniline Derivative |

|---|---|---|

| Pharmaceuticals | Synthesis of analgesics | 4-Aminophenol (a precursor to Acetaminophen) |

| Development of anticancer agents | Substituted anilino-pyrimidines | |

| Materials Science | Production of conducting polymers | Aniline, 2-Fluoroaniline (B146934) |

| Manufacturing of dyes | Aniline (for indigo (B80030) dyes) |

| Agrochemicals | Synthesis of herbicides | Dichloroanilines |

This table provides a general overview of the broad utility of aniline derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C13H18FN |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

3-fluoro-4-(2-methylcyclohexyl)aniline |

InChI |

InChI=1S/C13H18FN/c1-9-4-2-3-5-11(9)12-7-6-10(15)8-13(12)14/h6-9,11H,2-5,15H2,1H3 |

InChI Key |

QTFARTYSGDVKGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1C2=C(C=C(C=C2)N)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Fluoro 4 2 Methylcyclohexyl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the primary amino group (-NH₂) attached to the benzene (B151609) ring, is the most influential determinant of the ring's reactivity, particularly in electrophilic aromatic substitution reactions.

The benzene ring in 3-Fluoro-4-(2-methylcyclohexyl)aniline is polysubstituted, and the regiochemical outcome of electrophilic aromatic substitution (EAS) is determined by the cumulative effects of all three substituents. The directing influence of each group is summarized in the table below.

| Substituent |

The amino group is one of the most powerful activating groups in electrophilic aromatic substitution. numberanalytics.com Its ability to donate its lone pair of electrons into the aromatic π-system via resonance significantly increases the nucleophilicity of the ring. latech.edu This strong resonance effect makes the molecule much more reactive than benzene and overwhelmingly directs incoming electrophiles to the positions ortho and para to itself. libretexts.org

The 2-methylcyclohexyl group, being an alkyl substituent, is a weak activating group that donates electron density primarily through an inductive effect. libretexts.org The fluorine atom is an anomaly; it is a deactivating group due to its strong electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions because of a competing, albeit weaker, electron-donating resonance effect. libretexts.orgijrar.orgvaia.com

In this specific molecule, the directing effects are analyzed as follows:

Amino group (-NH₂) at C1: Directs to C2, C6 (ortho) and C4 (para). The para position is already occupied.

Fluoro group (-F) at C3: Directs to C2, C4 (ortho) and C6 (para). The C4 position is occupied.

Alkyl group at C4: Directs to C3, C5 (ortho) and C1 (para). The C1 and C3 positions are occupied.

The directing influences of the powerful amino group and the fluoro group are cooperative, both activating the C2 and C6 positions. msu.edu However, the C2 position is sterically hindered by the adjacent fluorine atom. Therefore, electrophilic attack is most likely to occur at the least hindered position, C6 . The weaker directing influence of the alkyl group towards C5 is overridden by the potent amino group.

Common EAS reactions would be expected to yield the following products:

Halogenation (e.g., with Br₂): Predominantly forms 6-bromo-3-fluoro-4-(2-methylcyclohexyl)aniline. Due to the high activation by the amino group, these reactions may proceed readily, sometimes without a Lewis acid catalyst. libretexts.orgstudymind.co.uk

Nitration (e.g., with HNO₃/H₂SO₄): Yields 3-fluoro-4-(2-methylcyclohexyl)-6-nitroaniline.

Sulfonation (e.g., with fuming H₂SO₄): Produces 2-amino-4-fluoro-5-(2-methylcyclohexyl)benzenesulfonic acid.

The primary amino group is susceptible to oxidation. The outcome of the oxidation depends heavily on the chosen reagent and reaction conditions. libretexts.org

Mild Oxidation: With reagents like hydrogen peroxide or peroxy acids, the nitrogen can be oxidized sequentially to form 3-fluoro-4-(2-methylcyclohexyl)nitrosobenzene or, upon further oxidation, 3-fluoro-4-(2-methylcyclohexyl)nitrobenzene. libretexts.org

Strong Oxidation: Stronger oxidizing agents, such as manganese dioxide or enzymatic catalysts like laccase, often lead to the formation of complex, colored polymeric materials through radical coupling mechanisms. nih.govacs.orgresearchgate.net

The amino group itself is in a reduced state. While it can be converted to a diazonium salt with nitrous acid, which is a gateway to many other functional groups, this is not a reduction reaction. youtube.com Reduction reactions would typically target other functionalities that might be introduced onto the molecule, such as a nitro group.

Reactivity of the Fluoro-Substituted Aromatic Ring

The fluorine atom influences the ring's reactivity through its distinct electronic properties and its potential to act as a leaving group in nucleophilic substitutions.

The displacement of a halogen from an aromatic ring via nucleophilic aromatic substitution (SₙAr) is a demanding reaction. It requires the aromatic ring to be rendered electron-deficient by the presence of one or more strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

In the case of 3-fluoro-4-(2-methylcyclohexyl)aniline, the aromatic ring is electron-rich due to the powerful electron-donating effects of the amino group and, to a lesser extent, the alkyl group. These groups increase the electron density of the ring, making it a poor substrate for attack by nucleophiles. Consequently, the nucleophilic displacement of the fluorine atom is highly unfavorable under typical SₙAr conditions.

Fluorine exerts a dual electronic influence on the aromatic ring.

Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system. This effect increases electron density at the ortho and para positions, and it is this donation that is responsible for the ortho, para-directing nature of fluorine. ijrar.orgcsbsju.edu

For fluorine, the powerful inductive effect outweighs the resonance effect, resulting in net deactivation of the ring. youtube.com However, in 3-fluoro-4-(2-methylcyclohexyl)aniline, the deactivating nature of the fluorine is completely overshadowed by the strongly activating amino group.

Transformations Involving the Substituted Cyclohexyl Ring

The 2-methylcyclohexyl ring is a saturated aliphatic system and is generally unreactive. However, the carbon atom directly attached to the aromatic ring (the C1 position of the cyclohexyl ring) is in a benzylic-like position, which makes it more susceptible to certain transformations. pearson.com

Oxidation: While the benzene ring itself is resistant to strong oxidizing agents like KMnO₄, an alkyl side-chain can be oxidized. openstax.org This reaction typically requires the benzylic carbon to have at least one hydrogen atom, which is the case here. Treatment with hot, alkaline, or acidic KMnO₄ could potentially lead to the oxidation of the benzylic-like carbon. This might result in the formation of a ketone (4-amino-2-fluorophenyl)(2-methylcyclohexyl)methanone or, more likely, cleavage of the C-C bond at the benzylic position to yield 2-amino-4-fluorobenzoic acid. libretexts.orglibretexts.org

Free-Radical Halogenation: The benzylic-like hydrogen is susceptible to substitution via a free-radical mechanism. wikipedia.orglscollege.ac.in Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like UV light or peroxide) would be expected to selectively replace the hydrogen at C1 of the cyclohexyl ring with a bromine atom, yielding 3-fluoro-4-(1-bromo-2-methylcyclohexyl)aniline. openstax.orgyoutube.com The tertiary hydrogen at the C2 position is also a potential site for radical abstraction. wikipedia.org

Dehydrogenation: Under catalytic conditions at elevated temperatures (e.g., using a Pd or Pt catalyst), the cyclohexyl ring can undergo dehydrogenation to form an aromatic ring. google.com This transformation would convert 3-fluoro-4-(2-methylcyclohexyl)aniline into 2-fluoro-5-methylbiphenyl-4-amine.

Inability to Generate Article on "3-Fluoro-4-(2-methylcyclohexyl)aniline" Due to Lack of Specific Research Data

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical compound 3-Fluoro-4-(2-methylcyclohexyl)aniline . Consequently, it is not possible to generate the requested detailed and scientifically accurate article focusing on its chemical reactivity and transformation pathways as outlined.

The requested article structure, with its specific focus on:

Structure Reactivity Relationship Srr of 3 Fluoro 4 2 Methylcyclohexyl Aniline

Conformational Analysis of the Cyclohexyl Ring and its Impact on Overall Molecular Geometry

The 2-methylcyclohexyl group attached to the aniline (B41778) ring is not static; it exists predominantly in a chair conformation to minimize angular and torsional strain. msu.edu In this conformation, the methyl group and the bond to the aniline ring can occupy either axial or equatorial positions. Due to steric hindrance, substituent groups on a cyclohexane (B81311) ring preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. msu.edu

For the 2-methylcyclohexyl substituent, there are two diastereomeric forms to consider: cis and trans.

In the trans isomer , one substituent is axial and the other is equatorial. Through a ring flip, they can interchange positions. The conformer where the larger phenylaniline group is equatorial would be significantly more stable.

In the cis isomer , both substituents are on the same side of the ring, meaning one is axial and one is equatorial. A ring flip would again interchange these positions.

Electronic Effects of the Fluoro and Methylcyclohexyl Substituents on Aromatic and Aliphatic Reactivity

The reactivity of the aniline ring is heavily modulated by the electronic properties of its substituents. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate its lone pair of electrons into the aromatic system through the resonance effect. libretexts.orglibretexts.org

Fluoro Substituent : The fluorine atom, located at the 3-position (meta to the amino group), exerts a dual electronic influence.

Inductive Effect (-I) : As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. This effect is deactivating, making the ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution.

Resonance Effect (+R) : Fluorine's lone pairs can be donated to the aromatic ring, an activating effect. However, for halogens, the inductive effect is significantly stronger than the resonance effect.

2-Methylcyclohexyl Substituent : This group is primarily an electron-donating group (EDG) through an inductive effect (+I).

Inductive Effect (+I) : Alkyl groups are electron-releasing, pushing electron density into the aromatic ring. This effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles. It also slightly increases the basicity of the amino group by enhancing the electron density on the nitrogen atom.

Hyperconjugation : A secondary, weaker electron-donating effect may also be at play.

| Substituent | Position Relative to -NH₂ | Inductive Effect | Resonance Effect | Net Effect on Ring Reactivity | Effect on -NH₂ Basicity |

| -F | meta | Strong (-I), withdrawing | Weak (+R), donating | Deactivating | Decrease |

| -C₆H₁₀CH₃ | para | Weak (+I), donating | N/A | Activating | Increase |

Steric Hindrance Imparted by the 2-Methylcyclohexyl Group and its Influence on Reaction Outcomes

Steric hindrance refers to the spatial bulk of a substituent that can impede the approach of a reactant to a reaction site. msu.edu The 2-methylcyclohexyl group is significantly bulky. Its position at C4 on the aniline ring, adjacent to the fluorine atom at C3 and ortho to one of the positions activated by the amino group (C5), has profound consequences for reactivity.

Reactions at the Amino Group : The bulky cyclohexyl group can partially shield the amino group, potentially slowing down reactions that involve direct interaction with the nitrogen atom, such as acylation or alkylation, compared to less hindered anilines.

Electrophilic Aromatic Substitution : The amino group directs incoming electrophiles to the positions ortho and para to it (C2, C6, and C4). Since the C4 position is already occupied by the 2-methylcyclohexyl group, substitution can only occur at C2 and C6. The bulky 2-methylcyclohexyl group, along with the adjacent fluorine atom, will create significant steric hindrance around the C5 and C3 positions, but its primary influence will be on the accessibility of the C2 and C6 sites. The approach of an electrophile to the C2 position may be particularly hindered by the proximity of the large cyclohexyl group, potentially favoring substitution at the C6 position.

A common metric for comparing the steric size of substituents is the cyclohexane A-value, which quantifies the preference for a substituent to be in the equatorial position. Larger A-values indicate greater steric bulk. stackexchange.com

| Substituent | Approximate A-value (kcal/mol) | Relative Steric Bulk |

| Methyl | 1.7 | Moderate |

| Phenyl | 3.0 | Large |

| t-Butyl | >4.0 | Very Large |

While a specific A-value for the entire 3-fluoro-4-aminophenyl group is not available, the phenyl group's A-value of 3.0 kcal/mol suggests that the substituent on the cyclohexane ring is sterically demanding. stackexchange.com This inherent bulk will be a key factor in controlling the regioselectivity of reactions.

Comparative Analysis of Reactivity and Structural Uniqueness with Analogous Substituted Anilines and Cyclohexylamines

To understand the unique properties of 3-Fluoro-4-(2-methylcyclohexyl)aniline, it is useful to compare it with simpler, related molecules.

Aniline : Aniline is highly reactive towards electrophilic aromatic substitution, often leading to multiple substitutions. libretexts.orglibretexts.org The presence of the deactivating fluoro group and the bulky alkyl group in 3-Fluoro-4-(2-methylcyclohexyl)aniline moderates this high reactivity and introduces significant steric control. Electron-donating substituents generally increase the basicity of anilines, while electron-withdrawing groups decrease it. doubtnut.comresearchgate.net

Fluoroanilines : Compared to 3-fluoroaniline (B1664137), the addition of the para 2-methylcyclohexyl group in the target molecule increases the electron density in the ring and enhances the basicity of the amino group due to its +I effect.

Cyclohexylanilines : Compared to 4-cyclohexylaniline, the introduction of the meta-fluoro group reduces the ring's reactivity towards electrophiles and decreases the basicity of the amino group due to its strong -I effect.

Cyclohexylamines : These are aliphatic amines. Unlike anilines, the lone pair of electrons on the nitrogen in cyclohexylamines is not delocalized into an aromatic ring. Consequently, cyclohexylamines are much stronger bases than anilines. The pKa of cyclohexylammonium ion is around 10.6, whereas for anilinium ion it is about 4.6. The substituents on the aromatic ring of 3-Fluoro-4-(2-methylcyclohexyl)aniline modulate the basicity, but it remains significantly less basic than a simple 2-methylcyclohexylamine.

This combination of a moderately deactivating, sterically small fluoro group with a weakly activating, sterically demanding 2-methylcyclohexyl group creates a unique reactivity profile. The molecule is less prone to over-reaction than aniline itself, and the reaction outcomes are strongly influenced by a combination of electronic direction from the amino group and steric blocking from the large aliphatic substituent.

Theoretical and Computational Chemistry Studies of 3 Fluoro 4 2 Methylcyclohexyl Aniline

Quantum Chemical Investigations and Molecular Modeling

Quantum chemical methods are fundamental to predicting the molecular properties of 3-Fluoro-4-(2-methylcyclohexyl)aniline. These ab initio and density functional theory (DFT) approaches allow for the detailed examination of its geometric and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of organic molecules due to its balance of accuracy and computational cost. For 3-Fluoro-4-(2-methylcyclohexyl)aniline, a DFT approach, such as using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to find the lowest energy conformation (optimized geometry).

The geometry optimization would reveal key structural parameters. The aniline (B41778) part of the molecule is expected to have a pyramidalized nitrogen atom in its ground state, though the degree of pyramidalization can be influenced by the electronic effects of the substituents. umn.edu The fluorine atom, being highly electronegative, acts as an electron-withdrawing group via the inductive effect, which can alter the charge distribution and geometry of the benzene (B151609) ring. umanitoba.ca Studies on m-fluoroaniline show that the presence of a substituent atom changes the charge distribution in the molecule, thereby altering its structural and electronic characteristics. chemrxiv.org

The electronic structure analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.org In substituted anilines, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is distributed over the aromatic system. The fluorine and methylcyclohexyl substituents would modulate these energy levels.

Table 1: Predicted Electronic Properties of Aniline Analogs using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.21 | -0.15 | 5.06 |

| 3-Fluoroaniline (B1664137) | -5.45 | -0.28 | 5.17 |

Note: Data is representative and based on typical DFT calculation results for analogous compounds for illustrative purposes.

Prediction of Spectroscopic Properties (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Computational methods are also highly effective in predicting the spectroscopic signatures of molecules.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. DFT calculations can predict the characteristic vibrational modes, such as the N-H stretching of the amino group, C-F stretching, and various vibrations of the aromatic and cyclohexyl rings. Calculated frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method. banglajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide valuable insights for interpreting experimental NMR spectra by predicting the chemical environment of each nucleus. The predicted shifts for the aromatic protons and carbons would be influenced by the electron-withdrawing fluorine and the electron-donating nature of the amino and alkyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. The calculations would likely predict π → π* transitions characteristic of the substituted benzene ring. The position of the maximum absorption (λ_max) would be sensitive to the substitution pattern on the aniline ring.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a key tool for mapping out reaction pathways and understanding the mechanisms of chemical transformations involving substituted anilines.

Energy Profiles and Transition State Analysis of Key Chemical Transformations

By mapping the potential energy surface (PES) of a reaction, computational methods can identify reactants, products, intermediates, and transition states. For reactions involving 3-Fluoro-4-(2-methylcyclohexyl)aniline, such as electrophilic aromatic substitution or N-alkylation, DFT calculations can determine the activation energies and reaction enthalpies.

For instance, in a reaction of a substituted aniline with a radical like OH, computational studies have shown that the mechanism can involve addition to the aromatic ring or hydrogen abstraction from the amino group. mdpi.com By calculating the energy barriers for each possible pathway, the most favorable mechanism can be identified. Transition state theory can then be used to calculate theoretical reaction rate constants. mdpi.com

Table 2: Representative Calculated Activation Energies for Aniline Reactions

| Reaction Type | Reactant | Activation Energy (kcal/mol) |

|---|---|---|

| H-abstraction from -NH₂ | 4-Methylaniline + OH | ~5-7 |

Note: Values are illustrative, based on computational studies of similar reactions such as the reaction of 4-methyl aniline with OH radicals. mdpi.com

Investigation of Electron Transfer Mechanisms (e.g., Single Electron Transfer in Fluorination)

Computational methods can also shed light on reactions involving electron transfer. The one-electron oxidation potential of substituted anilines, a key parameter in single electron transfer (SET) mechanisms, can be computed. umn.edu These potentials are strongly correlated with the HOMO energy of the aniline. umn.edu For 3-Fluoro-4-(2-methylcyclohexyl)aniline, the fluorine substituent would likely increase the oxidation potential compared to an unsubstituted aniline due to its electron-withdrawing nature, making it slightly harder to oxidize. Such calculations are crucial for understanding its behavior in electrochemical reactions or in reactions initiated by an SET step.

Intermolecular Interactions and Molecular Recognition Studies

The non-covalent interactions of 3-Fluoro-4-(2-methylcyclohexyl)aniline with itself or with other molecules are critical for understanding its physical properties and its potential role in larger molecular systems. The amino group is a hydrogen bond donor, and the fluorine atom and the nitrogen's lone pair can act as hydrogen bond acceptors.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

The intermolecular and intramolecular forces involving 3-Fluoro-4-(2-methylcyclohexyl)aniline are critical in determining its physical properties, conformation, and interactions with biological systems. These non-covalent interactions are primarily governed by the distinct functional groups present: the amino (-NH₂) group, the fluorine atom, and the bulky, nonpolar 2-methylcyclohexyl group. nih.gov

Hydrogen Bonding: The primary amine group is a key participant in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). This allows the molecule to form networks with other protic molecules. The fluorine atom, with its high electronegativity, can also act as a weak hydrogen bond acceptor. rsc.org Computational studies on analogous molecules like 2-fluoroaniline (B146934) have explored the potential for weak intramolecular N-H···F hydrogen bonds, which can influence the molecule's preferred conformation. umanitoba.ca In a condensed phase, 3-Fluoro-4-(2-methylcyclohexyl)aniline can engage in hydrogen bonding with solvent molecules or specific residues in a protein's active site.

Other Non-Covalent Interactions:

Van der Waals Forces: The large, nonpolar 2-methylcyclohexyl substituent and the phenyl ring contribute significantly to the molecule's stability and interactions through London dispersion forces. These weak, transient attractions are crucial for packing in the solid state and for interactions within hydrophobic pockets of macromolecules. nih.gov

π-Interactions: The electron-rich benzene ring can participate in various π-interactions, including π-π stacking with other aromatic rings and CH-π interactions, where the C-H bonds of the cyclohexyl group interact with the face of the phenyl ring. nih.gov

Dipole-Dipole Interactions: The polar C-F and N-H bonds create a net molecular dipole moment, leading to dipole-dipole interactions that influence the molecule's orientation and binding.

Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, are instrumental in visualizing and quantifying these weak interactions, providing insight into the specific atoms involved and the strength of the bonds. nih.govumanitoba.ca Studies on similar fluorinated compounds have shown that while individual hydrogen bonds involving fluorine are weak, their cumulative effect can be significant in molecular recognition and crystal engineering. rsc.orgnih.gov

Computational Approaches to General Binding Affinity and Molecular Docking Methodologies

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as 3-Fluoro-4-(2-methylcyclohexyl)aniline) when bound to a second molecule (a receptor, typically a protein or nucleic acid). neliti.comnih.gov This in silico approach is fundamental in drug discovery and molecular biology to understand structure-activity relationships. researchgate.netnih.gov

The general methodology for docking 3-Fluoro-4-(2-methylcyclohexyl)aniline to a target protein involves several key steps:

Preparation of Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The ligand, 3-Fluoro-4-(2-methylcyclohexyl)aniline, is built and its geometry is optimized to find its lowest energy conformation. nih.gov

Grid Generation and Active Site Definition: A grid box is defined around the protein's active site (the region where binding is expected to occur). This grid is used by the docking algorithm to calculate potential interactions. neliti.com

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in multiple positions and orientations within the active site. nih.gov A scoring function then evaluates each "pose" to estimate its binding affinity, typically expressed as a binding energy in kcal/mol. neliti.comnih.gov More negative values indicate stronger, more favorable binding.

Analysis of Results: The top-ranked poses are analyzed to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. nih.gov

For 3-Fluoro-4-(2-methylcyclohexyl)aniline, docking studies would likely reveal hydrogen bonds between the -NH₂ group and polar amino acid residues (e.g., Asp, Glu, Ser), interactions of the fluorine atom with the receptor, and hydrophobic interactions involving the cyclohexyl and phenyl rings within a nonpolar pocket of the active site.

| Docking Pose | Binding Energy (kcal/mol) | Hydrogen Bonds Formed | Key Interacting Residues |

|---|---|---|---|

| 1 | -8.5 | 2 (N-H···O) | ASP-120, GLU-85, LEU-45 |

| 2 | -8.2 | 1 (N-H···O) | ASP-120, VAL-50, PHE-88 |

| 3 | -7.9 | 1 (N···H-N) | SER-122, LEU-45, ILE-90 |

Quantitative Structure-Reactivity Relationships (QSRR) and Thermochemical Analyses

Calculation of Average Local Ionization Energies and Correlation with Hammett Constants

Quantitative structure-reactivity relationships (QSRR) aim to correlate a molecule's structural features with its chemical reactivity. A powerful computational descriptor for predicting the reactivity of aromatic systems towards electrophiles is the average local ionization energy, Ī(r). cdnsciencepub.com This property, defined within self-consistent-field molecular orbital theory, represents the average energy required to ionize an electron at any specific point r in the space of a molecule. cdnsciencepub.com

For aromatic compounds like 3-Fluoro-4-(2-methylcyclohexyl)aniline, the Ī(r) is calculated on the molecular surface. Regions with lower values of Ī(r) correspond to areas of higher electron density and greater polarizability, indicating the most probable sites for electrophilic attack. The amino group (-NH₂) is a strong activating group that directs electrophiles to the ortho and para positions. The fluorine atom is deactivating but also ortho-, para-directing. The bulky 2-methylcyclohexyl group may sterically hinder attack at the ortho position.

A significant finding in computational chemistry is the strong linear correlation between the minimum values of Ī(r) on the molecular surface (Īmin) and the empirical Hammett constants (σ). cdnsciencepub.com The Hammett equation (log(K/K₀) = ρσ) is a well-established linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. libretexts.orgutexas.edu Studies have demonstrated an excellent linear relationship between Īmin and Hammett constants for a series of substituted benzenes, with a correlation coefficient of 0.99. cdnsciencepub.com This correlation allows for the computational prediction of reactivity and substituent effects. Electron-donating groups (like alkyls) lower Īmin and have negative σ values, while electron-withdrawing groups (like nitro) raise Īmin and have positive σ values.

| Substituent (X) | Hammett Constant (σp) | Calculated Īmin (eV) |

|---|---|---|

| -NH₂ | -0.66 | 11.31 |

| -OCH₃ | -0.27 | 11.80 |

| -CH₃ | -0.17 | 11.95 |

| -H | 0.00 | 12.12 |

| -F | +0.06 | 12.22 |

| -Cl | +0.23 | 12.39 |

| -CN | +0.66 | 12.92 |

| -NO₂ | +0.78 | 13.10 |

Data derived from principles and values reported in computational studies. cdnsciencepub.com

Statistical Thermodynamics Applied to Protonation Thermochemistry and Basicity

The basicity of an amine is a thermodynamic property defined by the equilibrium of its protonation reaction. For 3-Fluoro-4-(2-methylcyclohexyl)aniline, this involves the lone pair on the nitrogen atom accepting a proton to form the corresponding anilinium ion. Aromatic amines are generally much weaker bases than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic π-system, making it less available for bonding. wikipedia.orglibretexts.orglibretexts.org

Statistical thermodynamics, combined with quantum chemical calculations (such as Density Functional Theory, DFT), can be used to compute the thermochemical properties of this protonation reaction. nih.gov Key thermodynamic quantities like the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the reaction in the gas phase (proton affinity) and in solution can be determined. researchgate.netacs.org The pKₐ of the conjugate anilinium ion (a direct measure of the aniline's basicity) is related to the Gibbs free energy of the reaction in solution.

The substituents on the aniline ring significantly influence its basicity:

Electron-donating groups , like the 2-methylcyclohexyl group, increase the electron density on the nitrogen atom and stabilize the positive charge in the anilinium ion, thereby increasing basicity (lower pKₐ of the conjugate acid). chemistrysteps.com

Electron-withdrawing groups , like the fluorine atom, decrease the electron density on the nitrogen through an inductive effect, destabilizing the anilinium ion and thus decreasing basicity (higher pKₐ of the conjugate acid). libretexts.org

| Compound | Calculated Proton Affinity (kcal/mol) | Experimental pKₐ (Conjugate Acid) |

|---|---|---|

| p-Methoxyaniline | 218.1 | 5.36 |

| p-Toluidine (p-methylaniline) | 215.5 | 5.08 |

| Aniline | 213.4 | 4.63 |

| p-Fluoroaniline | 211.2 | 4.65 |

| p-Chloroaniline | 210.5 | 4.15 |

| p-Nitroaniline | 202.7 | 1.00 |

Values are representative and based on data from computational and experimental studies. libretexts.orgresearchgate.net

Non Biological Applications and Advanced Materials Research Involving 3 Fluoro 4 2 Methylcyclohexyl Aniline and Its Derivatives

Applications in Polymer Chemistry and Material Science

The distinct features of 3-Fluoro-4-(2-methylcyclohexyl)aniline make it a promising candidate for the development of advanced polymers. The presence of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. sigmaaldrich.comnih.gov Concurrently, the bulky and non-aromatic 2-methylcyclohexyl substituent is expected to influence the polymer's morphology, solubility, and mechanical properties by disrupting chain packing. msrjournal.com

Precursors for Specialty Polymers and Advanced Materials

Aniline (B41778) and its derivatives are fundamental precursors in the synthesis of a variety of polymers, including polyanilines and polyimides. rsc.orgresearchgate.net The incorporation of fluorine into these polymer backbones is a well-established strategy for enhancing their performance. For instance, fluorinated polymers often exhibit low dielectric constants, making them suitable for applications in microelectronics. kpi.uaresearchgate.net The introduction of a 3-fluoro-4-(2-methylcyclohexyl)aniline monomer into a polymer chain could lead to materials with a combination of high thermal stability and low dielectric constants.

The bulky 2-methylcyclohexyl group is anticipated to increase the free volume within the polymer matrix. This can enhance the solubility of otherwise rigid polymers in common organic solvents, a significant advantage for processing and fabrication of films and coatings. msrjournal.com Furthermore, the non-planar nature of the cyclohexyl ring can decrease interchain interactions, potentially lowering the crystallinity and improving the processability of the resulting polymers. sigmaaldrich.com Research on other fluorinated polymers with bulky substituents has shown that these structural elements can lead to materials with excellent thermal and mechanical properties. msrjournal.com

Below is a table illustrating the properties of various fluorinated polyimides, demonstrating the impact of fluorine content on key material characteristics. While not directly derived from 3-Fluoro-4-(2-methylcyclohexyl)aniline, these examples serve to highlight the expected benefits of incorporating fluorinated aniline derivatives into polymer structures.

| Polymer Composition | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C) | Dielectric Constant (at 1 MHz) | Water Absorption (%) |

| PMDA/IV | Insoluble | 531 | - | 0.7 |

| BTDA/IV | Soluble | 525 | 3.2 | 0.5 |

| 6FDA/IV | Soluble | 510 | 2.8 | 0.3 |

| 6FDA/V | Soluble | 520 | 2.74 | 0.2 |

Data adapted from research on novel fluorinated polyimides derived from 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene (B151609) (IV) and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl (B1667301) (V). PMDA, BTDA, and 6FDA are different dianhydrides used in polymerization. pageplace.de

Integration into Fluorinated Monomers and Copolymers for Enhanced Properties

The copolymerization of fluorinated aniline derivatives is a versatile method for tailoring the properties of the final material. jmest.orgresearchgate.net By varying the ratio of 3-Fluoro-4-(2-methylcyclohexyl)aniline with other monomers, it is possible to fine-tune characteristics such as solubility, electrical conductivity, and thermal stability. jmest.org Studies on copolymers of aniline and 3-fluoroaniline (B1664137) have shown that the incorporation of the fluorine-containing monomer leads to better solubility and thermal stability compared to the polyaniline homopolymer. researchgate.net

The presence of the 2-methylcyclohexyl group can further enhance these effects. The bulky nature of this substituent can disrupt the planarity of the polymer chains, reducing conjugation and thereby affecting the electrical conductivity. jmest.org While this may be a disadvantage for applications requiring high conductivity, it can be beneficial for creating materials with tailored semiconducting properties or for use as dielectric insulators. jmest.org

The following table summarizes the observed properties of poly(aniline-co-2-fluoroaniline) copolymers, illustrating how the monomer feed ratio influences the resulting polymer's characteristics. This provides a model for the expected behavior of copolymers incorporating 3-Fluoro-4-(2-methylcyclohexyl)aniline.

| Monomer Feed Ratio (Aniline:2-Fluoroaniline) | Solubility in NMP (g/dL) | Electrical Conductivity (S/cm) |

| 100:0 (Polyaniline) | 0.074 | 1.25 x 10⁻¹ |

| 70:30 | 0.8046 | 5.23 x 10⁻⁵ |

| 50:50 | 0.7731 | 5.81 x 10⁻⁵ |

| 25:75 | 0.7504 | 6.27 x 10⁻⁴ |

| 10:90 | 0.7311 | 6.42 x 10⁻⁴ |

| 0:100 (Poly(2-fluoroaniline)) | 0.8437 | 3.40 x 10⁻⁶ |

Data adapted from a study on copolymers of poly(aniline-co-2-fluoroaniline). jmest.org

Role as Key Synthetic Intermediates in Fine Chemical Manufacturing

Beyond polymer science, substituted anilines are crucial intermediates in the synthesis of a wide range of organic molecules, including dyes, pigments, and other specialty chemicals. researchgate.net The reactivity of the amino group on the aniline ring allows for a variety of chemical transformations.

Building Blocks for Dyes and Pigments

Azo dyes, which constitute a large and important class of synthetic colorants, are synthesized through a process involving the diazotization of a primary aromatic amine, such as an aniline derivative, followed by coupling with an electron-rich substrate. nih.govjchemrev.com The specific substituents on the aniline ring play a critical role in determining the color, fastness, and other properties of the resulting dye. jchemrev.com

The use of 3-Fluoro-4-(2-methylcyclohexyl)aniline as the diazo component in this reaction would be expected to produce novel azo dyes. The fluorine atom, being an electron-withdrawing group, can influence the electronic properties of the azo chromophore, potentially leading to shifts in the absorption spectrum and thus altering the color. nih.gov The bulky 2-methylcyclohexyl group could enhance the solubility of the dye in organic media and may also improve its stability and lightfastness by sterically hindering degradative reactions.

The general reaction for the synthesis of an azo dye from an aniline derivative is as follows:

Diazotization: The aniline derivative is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling component (e.g., a phenol (B47542) or another aromatic amine) to form the azo dye.

While specific spectral data for dyes derived from 3-Fluoro-4-(2-methylcyclohexyl)aniline are not available, the table below provides examples of absorption maxima for various azo dyes synthesized from different substituted anilines, illustrating the influence of substituents on the color of the resulting dye.

| Diazo Component (Aniline Derivative) | Coupling Component | Solvent | Absorption Maximum (λmax) (nm) |

| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | Aniline | Methanol | 425 |

| 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole | N,N-dimethylaniline | Methanol | 511 |

| 2-Amino-5-(4-tert-butylphenyl)-1,3,4-thiadiazole | Phenol | Methanol | 402 |

Data adapted from a study on 1,3,4-thiadiazole-containing azo dyes. mdpi.com

Precursors for Other Industrial Organic Chemicals

The versatile reactivity of the aniline functional group makes 3-Fluoro-4-(2-methylcyclohexyl)aniline a potential precursor for a variety of other industrial organic chemicals. Aniline and its derivatives are used in the production of rubber processing chemicals, agrochemicals, and pharmaceuticals. researchgate.net The unique combination of a fluorine atom and a bulky alkyl group in 3-Fluoro-4-(2-methylcyclohexyl)aniline could be leveraged to synthesize new molecules with specific biological activities or material properties. For example, fluorinated compounds are of significant interest in the development of new pharmaceuticals and agrochemicals due to the often-enhanced efficacy and metabolic stability imparted by the fluorine atom. eurekalert.org

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-4-(2-methylcyclohexyl)aniline, and how can purity be ensured during scale-up?

Methodological Answer: The synthesis typically involves a multi-step process:

Nucleophilic aromatic substitution : Introduce the 2-methylcyclohexyl group via palladium-catalyzed coupling or direct alkylation under anhydrous conditions.

Fluorination : Use Selectfluor™ or DAST (diethylaminosulfur trifluoride) for regioselective fluorination at the 3-position.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water.

Purity Validation :

Q. How can the stereochemical configuration of the 2-methylcyclohexyl group impact the compound’s reactivity or biological activity?

Methodological Answer:

- Use NMR spectroscopy (¹H and ¹³C) to distinguish axial vs. equatorial conformations of the cyclohexyl group.

- X-ray crystallography (if crystalline) or computational modeling (DFT-based geometry optimization) to resolve spatial arrangements.

- In vitro assays (e.g., enzyme inhibition) to correlate stereochemistry with activity. Contradictory data may arise from solvent-dependent conformational flexibility .

Advanced Research Questions

Q. What computational strategies are recommended for docking 3-fluoro-4-(2-methylcyclohexyl)aniline into kinase targets like c-Met?

Methodological Answer:

- Glide docking (Schrödinger Suite):

- Prepare the protein (c-Met kinase PDB: 3LQ8) by optimizing hydrogen bonds and removing crystallographic water.

- Generate a grid around the ATP-binding site (20 ų).

- Use OPLS-AA force field for ligand flexibility and Monte Carlo sampling for pose refinement.

- Validate docking accuracy with RMSD < 2.0 Å against co-crystallized ligands .

- QSAR models : Incorporate descriptors like logP, polar surface area, and fluorine’s electrostatic potential to predict binding affinity .

Q. How do structural modifications (e.g., substituent position, fluorine substitution) influence metabolic stability in pharmacokinetic studies?

Methodological Answer:

- In vitro microsomal assays : Compare half-life (t½) of the parent compound vs. analogs (e.g., 4-fluoro vs. 3-fluoro derivatives).

- LC-MS/MS to identify metabolites (e.g., hydroxylation at the cyclohexyl group or defluorination).

- Key findings :

Q. What analytical techniques resolve contradictions in reported degradation pathways under environmental conditions?

Methodological Answer:

- GC-MS or HPLC-UV to monitor abiotic degradation (e.g., photolysis in aqueous buffers at pH 7.4).

- Biodegradation assays : Incubate with Pseudomonas spp. expressing aniline dioxygenase; track catechol intermediates via TLC or NMR .

- Contradiction Note : Aerobic vs. anaerobic conditions yield divergent pathways—hydroxylation dominates in O₂-rich environments, while reductive defluorination occurs anaerobically .

Contradictions and Mitigation Strategies

- Fluorine’s Role in Binding Affinity : Some studies suggest fluorine enhances hydrophobic interactions, while others attribute activity to dipole effects. Mitigate by combining MD simulations (200 ns trajectories) with ITC binding assays .

- Synthetic Yield Variability : Trace moisture during fluorination reduces yields. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.